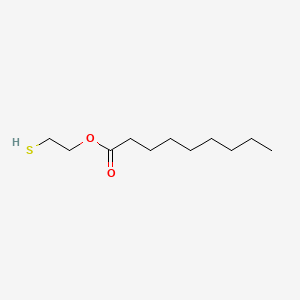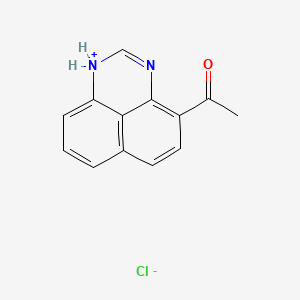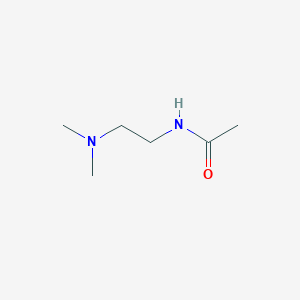
Acetamide, N-(2-(dimethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-(dimethylamino)ethyl)-, also known as N-[2-(dimethylamino)ethyl]acetamide, is an organic compound with the molecular formula C7H18ClN3O. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to an acetamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(dimethylamino)ethyl)- can be achieved through several methods. One common approach involves the reaction of dimethylamine with acetic anhydride or acetic acid. The reaction typically proceeds as follows:
[ \text{CH}_3\text{CO}_2\text{H} \cdot \text{HN}(\text{CH}_3)_2 \rightarrow \text{H}_2\text{O} + \text{CH}_3\text{CON}(\text{CH}_3)_2 ]
In this reaction, dimethylamine reacts with acetic acid to form the desired product along with water as a byproduct .
Industrial Production Methods
Industrial production of Acetamide, N-(2-(dimethylamino)ethyl)- often involves the reaction of dimethylamine with methyl acetate. The separation and purification of the product are carried out by multistage distillation in rectification columns, yielding the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Acids: Hydrolysis reactions typically require acidic conditions.
Bases: The compound is resistant to bases, making it stable under basic conditions.
Major Products Formed
Acetic Acid: Formed during hydrolysis reactions.
Dimethylamine: Another product of hydrolysis reactions.
Applications De Recherche Scientifique
Acetamide, N-(2-(dimethylamino)ethyl)- is utilized in various scientific research fields, including:
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-(dimethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
N-[2-(Dimethylamino)ethyl]acrylamide: Utilized in the synthesis of polymers and other materials.
Uniqueness
Acetamide, N-(2-(dimethylamino)ethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo hydrolysis and substitution reactions, along with its applications in various scientific fields, sets it apart from other similar compounds.
Propriétés
Numéro CAS |
3197-11-3 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C6H14N2O/c1-6(9)7-4-5-8(2)3/h4-5H2,1-3H3,(H,7,9) |
Clé InChI |
FLGCKPIDGVTCSU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


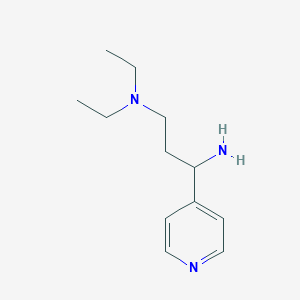

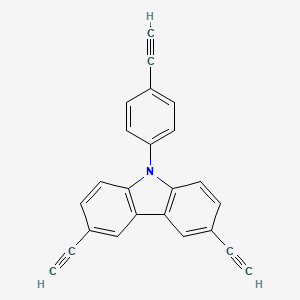
![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
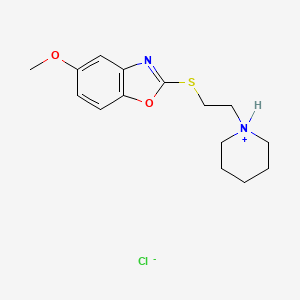

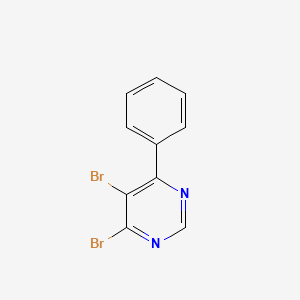
![Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-](/img/structure/B13740330.png)
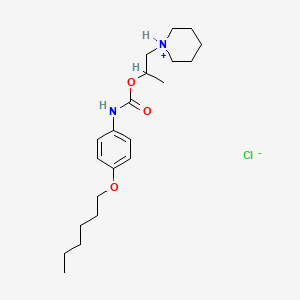
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)


